molecular formula C23H27ClNP B14416884 [3-(Dimethylamino)propyl](triphenyl)phosphanium chloride CAS No. 83300-00-9

[3-(Dimethylamino)propyl](triphenyl)phosphanium chloride

Cat. No.: B14416884
CAS No.: 83300-00-9
M. Wt: 383.9 g/mol
InChI Key: SSLURIRZNIDSSG-UHFFFAOYSA-M
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Description

3-(Dimethylamino)propylphosphanium chloride is a quaternary ammonium salt with the molecular formula C23H27ClNP. This compound is known for its applications in organic synthesis, particularly in the formation of carbon-carbon bonds. It is a versatile reagent used in various chemical reactions and has significant importance in scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Dimethylamino)propylphosphanium chloride typically involves the reaction of triphenylphosphine with 3-(dimethylamino)propyl chloride. The reaction is carried out in an inert atmosphere, often using solvents like dichloromethane or toluene. The reaction conditions usually involve refluxing the mixture for several hours to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of 3-(Dimethylamino)propylphosphanium chloride follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters such as temperature, pressure, and solvent composition to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions

3-(Dimethylamino)propylphosphanium chloride undergoes various types of chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the chloride ion is replaced by other nucleophiles.

    Oxidation and Reduction: The compound can be involved in redox reactions, although these are less common compared to substitution reactions.

    Wittig Reactions: It is commonly used in Wittig reactions to form alkenes from aldehydes and ketones.

Common Reagents and Conditions

The common reagents used with 3-(Dimethylamino)propylphosphanium chloride include strong bases like sodium hydride or potassium tert-butoxide, which facilitate the formation of the ylide intermediate in Wittig reactions. The reactions are typically carried out under anhydrous conditions to prevent hydrolysis of the reagents.

Major Products Formed

The major products formed from reactions involving 3-(Dimethylamino)propylphosphanium chloride depend on the specific reaction type. In Wittig reactions, the primary products are alkenes. In substitution reactions, the products vary based on the nucleophile used.

Scientific Research Applications

3-(Dimethylamino)propylphosphanium chloride has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds through Wittig reactions.

    Biology: The compound is used in the synthesis of biologically active molecules, including potential pharmaceuticals.

    Medicine: It has applications in the development of drugs and therapeutic agents.

    Industry: The compound is used in the production of fine chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of 3-(Dimethylamino)propylphosphanium chloride involves the formation of a phosphonium ylide intermediate. This intermediate is highly reactive and can undergo nucleophilic addition to carbonyl compounds, leading to the formation of alkenes in Wittig reactions. The molecular targets and pathways involved depend on the specific application and reaction conditions.

Comparison with Similar Compounds

Similar Compounds

    3-(Dimethylamino)propylphosphanium bromide: Similar in structure but with a bromide ion instead of chloride.

    3-(Dimethylamino)propylphosphanium iodide: Similar in structure but with an iodide ion instead of chloride.

Uniqueness

The uniqueness of 3-(Dimethylamino)propylphosphanium chloride lies in its specific reactivity and applications in organic synthesis. Compared to its bromide and iodide counterparts, the chloride variant may offer different reactivity and solubility properties, making it suitable for specific reactions and conditions.

Biological Activity

3-(Dimethylamino)propylphosphanium chloride is a phosphonium salt that has garnered attention for its biological activities, particularly in antimicrobial and enzymatic inhibition contexts. This article delves into its biological activity, supported by various research findings and case studies.

Chemical Structure and Properties

  • Molecular Formula : C23H27ClNP
  • Molecular Weight : 428.35 g/mol
  • CAS Number : 18355-96-9

The compound features a triphenylphosphonium moiety, which is known for its lipophilicity and ability to penetrate biological membranes, enhancing its potential as a therapeutic agent.

Case Studies and Research Findings

  • Bactericidal Properties :
    • A study reported that phosphonium salts, including derivatives of triphenylamine, exhibited strong bactericidal activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis. The minimum inhibitory concentration (MIC) was found to be as low as 0.5 mg/L, indicating potent antibacterial effects comparable to standard antibiotics .
    • The mechanism of action involves rapid penetration into bacterial cells, leading to a significant disruption of metabolic processes within 30 minutes of exposure .
  • Comparison with Other Compounds :
    • Various phosphonium compounds were synthesized and tested for their antibacterial efficacy. Quinoline-functionalized phosphonium salts showed superior antibacterial activity compared to other heterocycles like pyrazine and quinoxaline .
  • Selectivity Against Bacteria :
    • Research highlighted the selectivity of these phosphonium compounds towards Gram-positive bacteria over Gram-negative strains. This selectivity is crucial for developing targeted antimicrobial therapies that minimize disruption to beneficial microbiota .

Cholinesterase Inhibition Studies

Phosphonium betaines have been studied for their effects on cholinesterases from different biological sources. Key findings include:

  • Reversible Inhibition :
    • These compounds were found to be reversible inhibitors of acetylcholinesterase (AChE), with inhibitory potency approximately ten times weaker than that of traditional phosphonium salts. This property suggests potential applications in modulating cholinergic signaling pathways without the severe side effects associated with stronger inhibitors .
  • Differential Effects :
    • Variations in inhibitory effects were noted depending on the source of the cholinesterase, indicating that these compounds could be tailored for specific therapeutic applications in neuropharmacology .

Toxicological Profile

Toxicity studies conducted on related compounds such as dimethylaminopropyl chloride have provided insights into the safety profile of phosphonium salts:

  • Acute Toxicity :
    • Studies involving F344/N rats and B6C3F1 mice indicated that dimethylaminopropyl chloride was well-tolerated at lower doses, but higher doses led to adverse effects including lethargy and respiratory issues in some subjects. The no-observed-effect levels (NOELs) were established at 50 mg/kg per day for male rats and female mice .
  • Mutagenicity :
    • Genetic toxicity assessments revealed mutagenic potential in certain strains of Salmonella typhimurium, suggesting caution in therapeutic applications .

Summary Table of Biological Activities

Activity TypeDescriptionReference
AntibacterialStrong activity against Gram-positive bacteria
Cholinesterase InhibitionReversible inhibition; weaker than traditional inhibitors
ToxicityNOEL established; mutagenic potential noted

Properties

CAS No.

83300-00-9

Molecular Formula

C23H27ClNP

Molecular Weight

383.9 g/mol

IUPAC Name

3-(dimethylamino)propyl-triphenylphosphanium;chloride

InChI

InChI=1S/C23H27NP.ClH/c1-24(2)19-12-20-25(21-13-6-3-7-14-21,22-15-8-4-9-16-22)23-17-10-5-11-18-23;/h3-11,13-18H,12,19-20H2,1-2H3;1H/q+1;/p-1

InChI Key

SSLURIRZNIDSSG-UHFFFAOYSA-M

Canonical SMILES

CN(C)CCC[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.[Cl-]

Origin of Product

United States

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